molecular formula C11H15NO4S B2397464 4-(3-Methoxyphenylsulfonyl)morpholine CAS No. 173681-63-5

4-(3-Methoxyphenylsulfonyl)morpholine

Cat. No. B2397464
Key on ui cas rn: 173681-63-5
M. Wt: 257.3
InChI Key: QEVQDHLMPDUVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06284755B1

Procedure details

3-Methoxybenzenesulfonyl chloride (0.20 g, 0.968 mmol) in acetone (2 mL) at 0° C. was treated with excess morpholine (0.253 mL, 2.9 mmol) with stirring. After 0.5 hr the reaction mixture was partitioned between CH2Cl2 (1 mL) and 1N HCl, the organic layer separated, washed with brine, dried (Na2SO4), filtered and concentrated to dryness to give the title compound.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.253 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9](Cl)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
0.253 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 0.5 hr the reaction mixture was partitioned between CH2Cl2 (1 mL) and 1N HCl
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)S(=O)(=O)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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